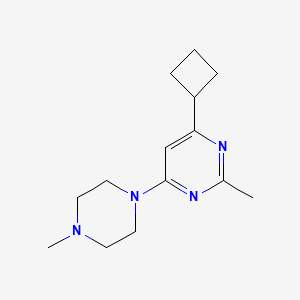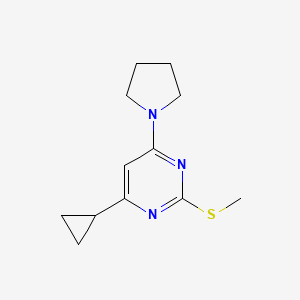![molecular formula C15H25ClN2 B6463516 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride CAS No. 2640885-83-0](/img/structure/B6463516.png)
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride (CHDM) is an organic compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is soluble in water and is used as a reagent in a variety of chemical reactions. CHDM is also used as a catalyst in the synthesis of certain organic compounds and as a reagent in the preparation of certain pharmaceuticals. CHDM has been studied extensively in the scientific research field due to its wide range of applications.
科学的研究の応用
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride has a wide range of applications in the scientific research field. It is used as a reagent in a variety of chemical reactions, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the analysis of organic compounds. In addition, this compound is used as a catalyst in the synthesis of certain organic compounds, including peptides and proteins. This compound is also used in the preparation of certain pharmaceuticals, including antibiotics and anti-inflammatory agents.
作用機序
The mechanism of action of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride is not completely understood. However, it is believed that this compound acts as a catalyst in the synthesis of certain organic compounds by promoting the formation of covalent bonds between molecules. In addition, this compound is believed to act as a reagent in the preparation of certain pharmaceuticals by promoting the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have certain beneficial effects on the human body. For example, it has been suggested that this compound may act as an anti-inflammatory agent by reducing inflammation in the body. In addition, this compound has been suggested to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The use of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride in laboratory experiments provides a number of advantages. For example, it is a relatively inexpensive reagent and can be used in a variety of reactions. In addition, this compound is relatively stable and can be stored for extended periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents and must be used in aqueous solutions. In addition, this compound can react with other compounds, which can lead to unwanted side reactions.
将来の方向性
There are a number of potential future directions for the use of 2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride in the scientific research field. For example, further research is needed to determine the exact mechanism of action of this compound and its potential therapeutic effects. In addition, further research is needed to determine the optimal conditions for the synthesis of this compound and its use in the synthesis of organic compounds. Finally, further research is needed to determine the potential applications of this compound in the field of drug discovery and development.
合成法
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of cyclohexylamine with dimethylaniline in the presence of an acid catalyst. The reaction is carried out at room temperature and typically yields a high yield of this compound. Other methods for the synthesis of this compound include the use of sodium borohydride, sodium cyanoborohydride, and sodium hypochlorite.
特性
IUPAC Name |
2-[(cyclohexylamino)methyl]-N,N-dimethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.ClH/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14;/h6-8,11,14,16H,3-5,9-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVDVIFWVVJFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CNC2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(5,6-dimethylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463441.png)
![2-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463450.png)
![1-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6463452.png)
![2-[5-(3,3-difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6463454.png)
![1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463465.png)
![7-(4-methoxypyrimidin-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463467.png)

![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6463486.png)
![2-{5-cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463498.png)
![1-{4-[6-cyclobutyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463512.png)
![2-[5-(cyclohex-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463517.png)
![4-cyclobutyl-2-methyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6463536.png)